molecular formula C21H18N4O2S B2911731 (Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 477187-31-8

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2911731
CAS No.: 477187-31-8
M. Wt: 390.46
InChI Key: AAZPEQTVNFYUEB-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory cell activity, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which phosphorylates various target proteins, leading to the relaxation of airway smooth muscle cells and suppression of inflammatory cell activity . This dual action is unique and contributes to the compound’s efficacy in treating chronic obstructive pulmonary disease (COPD).

Result of Action

The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By combining bronchodilator and anti-inflammatory effects, it helps to reduce breathlessness and persistent coughing, improving the quality of life for COPD patients .

Action Environment

The action of Ohtuvayre is influenced by the environment within the lungs. Factors such as the presence of mucus, inflammation, and constrictions in the airways can affect the compound’s access to its target enzymes and its efficacy. The direct delivery to the lungs through a nebulizer helps to mitigate some of these factors .

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14(26)24-18-8-6-17(7-9-18)23-12-16(11-22)21-25-20(13-28-21)15-4-3-5-19(10-15)27-2/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZPEQTVNFYUEB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.